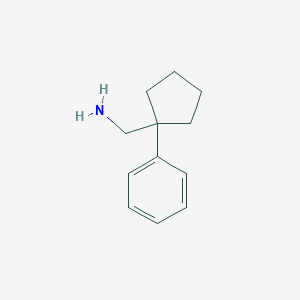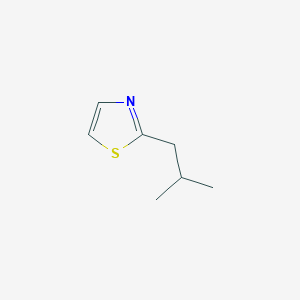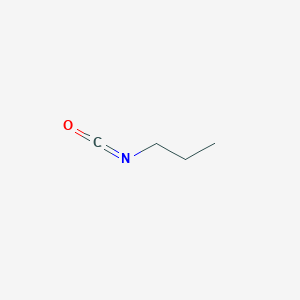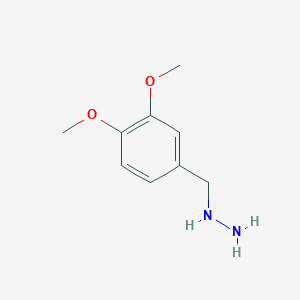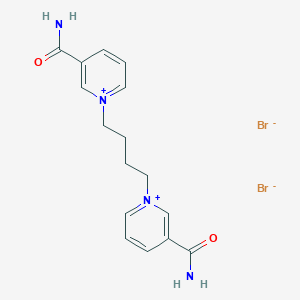
Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide) is a chemical compound that has been extensively studied for its potential applications in various fields. It is commonly referred to as "TMTD" and is a white crystalline powder that is soluble in water and ethanol. In
作用機序
The mechanism of action of TMTD is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA and RNA synthesis. TMTD has also been shown to disrupt the cell membrane, leading to cell death.
生化学的および生理学的効果
TMTD has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor growth, the inhibition of microbial growth, and the disruption of cell membrane integrity. TMTD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of TMTD is that it is relatively easy to synthesize and is readily available. However, TMTD can be toxic and must be handled with care. In addition, TMTD can be difficult to work with due to its low solubility in many solvents.
将来の方向性
There are several potential future directions for research on TMTD. One area of interest is the development of new antitumor and antimicrobial agents based on the structure of TMTD. Another area of interest is the development of new materials and composites based on TMTD. Finally, further research is needed to fully understand the mechanism of action of TMTD and its potential applications in medicine and agriculture.
合成法
TMTD can be synthesized by reacting 1,1'-tetramethylenebis(3-aminopyridinium) dibromide with urea in the presence of a base. The reaction takes place in water and the product is obtained by filtration and drying. The yield of the reaction is typically around 70%.
科学的研究の応用
TMTD has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, TMTD has been investigated for its antitumor and antimicrobial properties. In agriculture, TMTD has been studied for its potential use as a pesticide. In materials science, TMTD has been explored for its use in the synthesis of various polymers and composites.
特性
CAS番号 |
19293-85-7 |
|---|---|
製品名 |
Pyridinium, 1,1'-tetramethylenebis(3-carbamoyl-, dibromide |
分子式 |
C16H20Br2N4O2 |
分子量 |
460.2 g/mol |
IUPAC名 |
1-[4-(3-carbamoylpyridin-1-ium-1-yl)butyl]pyridin-1-ium-3-carboxamide;dibromide |
InChI |
InChI=1S/C16H18N4O2.2BrH/c17-15(21)13-5-3-9-19(11-13)7-1-2-8-20-10-4-6-14(12-20)16(18)22;;/h3-6,9-12H,1-2,7-8H2,(H2-2,17,18,21,22);2*1H |
InChIキー |
BBVWQBFYOIYIKU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)CCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-] |
正規SMILES |
C1=CC(=C[N+](=C1)CCCC[N+]2=CC=CC(=C2)C(=O)N)C(=O)N.[Br-].[Br-] |
同義語 |
1-[4-(5-carbamoylpyridin-1-yl)butyl]pyridine-5-carboxamide dibromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



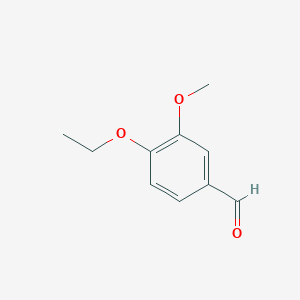
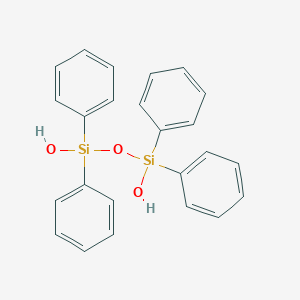
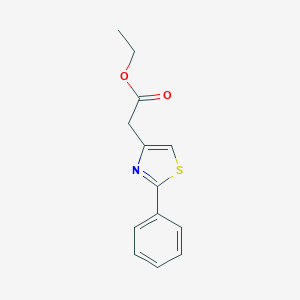
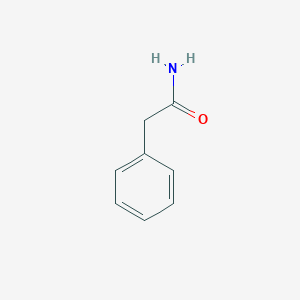
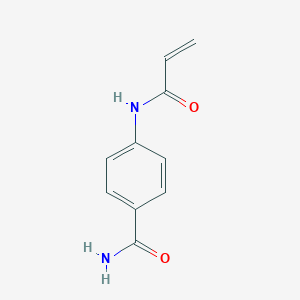
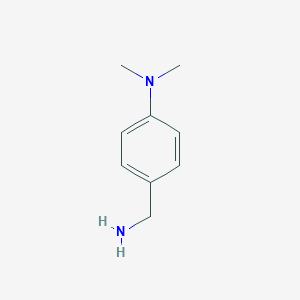
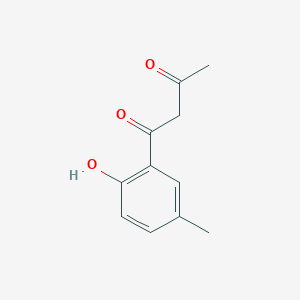
![2-Azaspiro[4.4]nonane](/img/structure/B93273.png)
![Benzo[a]phenazine 12-oxide](/img/structure/B93276.png)
![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)
